tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate
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Overview
Description
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a carbamate derivative, which is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Reaction of tert-butyl chloroformate with the amine:
Chemical Reactions Analysis
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:
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Hydrolysis: : The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Reagents: Hydrochloric acid or sodium hydroxide
Conditions: Aqueous solution, elevated temperature
Products: 1-(2-aminoethyl)cyclopropyl)methylamine, tert-butyl alcohol
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Solvent (e.g., dichloromethane), room temperature
Products: Substituted carbamates
Scientific Research Applications
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biological Studies: It is used in the development of enzyme inhibitors and receptor ligands for studying biochemical pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate can be compared with other carbamate derivatives, such as:
tert-butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.
tert-butyl N-(2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring, which can influence its solubility and reactivity.
tert-butyl N-(4-methylpyridin-2-yl)carbamate: Contains a pyridine ring, which can affect its electronic properties and binding affinity to targets.
These comparisons highlight the unique structural features of this compound, such as the presence of the cyclopropyl group, which can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)cyclopropyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4-5-11)6-7-12/h4-8,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZURYRMKVANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1593896-24-2 |
Source
|
Record name | tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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